molecular formula C14H18O3S B3834441 methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate

methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate

Cat. No.: B3834441
M. Wt: 266.36 g/mol
InChI Key: RDMNHXZACLTULV-UHFFFAOYSA-N
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Description

Methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Functionalization: The introduction of the pentanoate group is achieved through esterification reactions. This involves reacting the benzothiophene derivative with pentanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds such as 2-phenylbenzothiophene and 3-methylbenzothiophene share structural similarities with methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene are also related due to the presence of the thiophene ring.

Uniqueness

This compound is unique due to the specific arrangement of functional groups and the presence of the pentanoate ester

Properties

IUPAC Name

methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-17-14(16)8-3-2-5-10-9-11-12(15)6-4-7-13(11)18-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMNHXZACLTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC1=CC2=C(S1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate
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methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate
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methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate
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methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate
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methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate

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